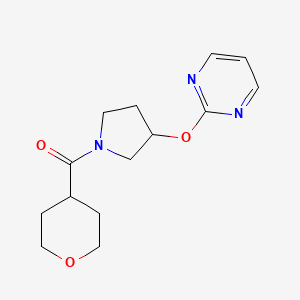
N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of an imidazole ring, phenyl groups, and a thioacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Imidazole Ring: Starting with the appropriate precursors, the imidazole ring can be synthesized through a cyclization reaction.
Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting the imidazole derivative with a thioacetamide reagent under suitable conditions.
Substitution Reactions: The phenyl and isopropyl groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The phenyl and imidazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving imidazole derivatives.
Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isopropyl-N-phenyl-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the o-tolyl group.
N-isopropyl-N-phenyl-2-((4-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Has a p-tolyl group instead of an o-tolyl group.
Uniqueness
The presence of the o-tolyl group in N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide may confer unique steric and electronic properties, potentially affecting its reactivity and interactions with other molecules.
Propriétés
IUPAC Name |
2-[1-(2-methylphenyl)-4-phenylimidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3OS/c1-20(2)30(23-15-8-5-9-16-23)26(31)19-32-27-28-24(22-13-6-4-7-14-22)18-29(27)25-17-11-10-12-21(25)3/h4-18,20H,19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVOPMIALWQFAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2386776.png)
![2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2386778.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386782.png)
![5-benzyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2386785.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2386786.png)
![(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2386787.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2386793.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2386798.png)

